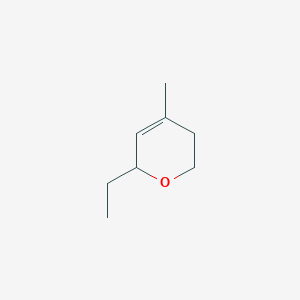

6-Ethyl-4-methyl-3,6-dihydro-2H-pyran

Description

Significance of the 3,6-Dihydro-2H-pyran Scaffold in Advanced Organic Synthesis

The 3,6-dihydro-2H-pyran scaffold is a cornerstone in modern organic synthesis due to its presence in a wide array of natural products, pharmaceuticals, agrochemicals, and fragrances. nih.gov This structural unit is a key component of many biologically active compounds, and its inherent reactivity makes it a valuable intermediate for the synthesis of more complex molecules. The pyran ring is found in compounds with diverse pharmacological activities, including antiviral and anti-inflammatory properties. nih.gov For instance, the antiviral drug Zanamivir, used for the treatment of influenza, contains a dihydropyran fragment. frontiersin.org The versatility of the dihydropyran ring allows for various chemical transformations, making it a crucial building block for chemists aiming to construct complex molecular architectures.

Historical Trajectories and Evolution of Synthetic Strategies for Dihydropyran Ring Systems

The construction of the dihydropyran ring system has been a subject of extensive research, leading to the development of numerous synthetic strategies over the years. Historically, the hetero-Diels-Alder (HDA) reaction has been a prominent and effective method for synthesizing dihydropyran compounds. This reaction typically involves the [4+2] cycloaddition of a diene with an aldehyde.

Another significant and powerful method for the formation of functionalized tetrahydropyrans, which can be precursors to dihydropyrans, is the Prins cyclization. mdpi.com This reaction involves the acid-catalyzed reaction of an alkenol with an aldehyde. mdpi.com Over time, variations of these classical methods have been developed to improve efficiency, selectivity, and substrate scope.

More recent advancements have introduced novel strategies such as [3+2+1] annulation, which utilizes a tri-atom donor, an aldehyde, and a one-carbon donor like DMSO to construct the 3,6-dihydro-2H-pyran ring. Additionally, transition-metal-free one-pot methods have been developed, for example, by utilizing α,β-unsaturated carbonyls under modified Corey–Chaykovsky reaction conditions. Radical cyclizations have also emerged as a powerful tool for the enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans. These evolving strategies reflect the ongoing effort to develop more efficient and atom-economical routes to this important heterocyclic scaffold.

Current Research Landscape and Focus on Substituted 3,6-Dihydro-2H-pyrans, including 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran

The current research landscape continues to expand on the synthesis and application of substituted 3,6-dihydro-2H-pyrans. Much of the focus is on developing stereoselective methods to control the spatial arrangement of substituents on the pyran ring, which is crucial for biological activity. Research into new catalytic systems, including the use of novel metal-organic frameworks (MOFs) as reusable nanocatalysts, is an active area of investigation for the synthesis of dihydropyran derivatives. frontiersin.org

While there is a wealth of research on various substituted dihydropyrans, specific and detailed research findings on This compound are limited in publicly available scientific literature. However, the properties and synthesis of structurally similar compounds provide valuable insights into the expected characteristics of this particular molecule. Computational studies on related compounds like 4-methyl-3,6-dihydro-2H-pyran have been conducted to understand their thermal decomposition.

Data for related substituted dihydropyran compounds are available and can be used to infer properties of the target molecule. Below are tables summarizing some of the available data for structurally similar compounds.

Physicochemical Properties of Related Dihydropyran Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 3,6-Dihydro-4-methyl-2H-pyran | C₆H₁₀O | 98.14 |

| 3,4-Dihydro-4-methyl-2H-pyran | C₆H₁₀O | 98.14 |

| 4-methyl-3,6-dihydro-2H-pyran-2-one | C₆H₈O₂ | 112.13 |

Spectroscopic Data for 3,6-Dihydro-4-methyl-2H-pyran

| Spectroscopic Data | Values |

|---|

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 83, 98, 41, 28, 67 |

This table shows mass spectrometry data for a closely related isomer, 3,6-Dihydro-4-methyl-2H-pyran, which can provide a reference for the fragmentation pattern of this compound. nih.gov

The continued exploration of substituted dihydropyrans, driven by their biological significance, ensures that this class of compounds will remain an important focus of chemical research. Future studies may provide more specific details on the synthesis and properties of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

63500-69-6 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

6-ethyl-4-methyl-3,6-dihydro-2H-pyran |

InChI |

InChI=1S/C8H14O/c1-3-8-6-7(2)4-5-9-8/h6,8H,3-5H2,1-2H3 |

InChI Key |

BAXPOHLCLDVUHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C=C(CCO1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Ethyl 4 Methyl 3,6 Dihydro 2h Pyran and Analogues

Cyclization Strategies for 3,6-Dihydro-2H-pyran Ring Construction

Cyclization reactions represent a fundamental approach to the synthesis of the 3,6-dihydro-2H-pyran core. These methods involve the formation of the heterocyclic ring from an acyclic precursor through the creation of one or more carbon-oxygen bonds. Key strategies include pericyclic reactions, acid-catalyzed cyclizations, and metal-catalyzed processes.

Hetero-Diels-Alder (HDA) Reactions and Variants

The hetero-Diels-Alder (HDA) reaction is a powerful tool for the construction of six-membered heterocycles, including dihydropyrans. This [4+2] cycloaddition involves the reaction of a diene with a heterodienophile, typically a carbonyl compound. In the context of dihydropyran synthesis, an electron-rich diene can react with an aldehyde or ketone to form the pyran ring in a highly stereocontrolled manner.

For instance, the reaction of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone has been shown to proceed in a regio- and diastereoselective manner, yielding 3,4-dihydro-2H-pyrans. rsc.org Although specific examples detailing the synthesis of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran via this method are not prevalent, the principles can be readily applied. The substitution pattern on the resulting dihydropyran is directly determined by the substituents on the diene and dienophile. To synthesize the target molecule, a diene with a methyl group at the 1-position and a propanal (for the ethyl group at C6) or a related α,β-unsaturated aldehyde could be envisioned as the dienophile. The stereochemical outcome of the reaction can often be influenced by the use of chiral catalysts, making asymmetric synthesis of specific stereoisomers possible.

Prins Cyclization and Related Acid-Catalyzed Routes

The Prins cyclization is an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked by the alkene to form the heterocyclic ring. nih.gov This methodology is highly effective for the synthesis of tetrahydropyrans and can be adapted to yield dihydropyrans by elimination of a proton from the resulting carbocation intermediate. beilstein-journals.org

The stereochemical outcome of the Prins cyclization is often controlled by chair-like transition states, leading to high levels of diastereoselectivity. nih.gov For the synthesis of a cis-2,6-disubstituted dihydropyran, such as the target molecule, a silyl-Prins cyclization of an appropriately substituted homoallylic alcohol with an aldehyde can be employed. mdpi.com For example, the reaction of a homoallylic alcohol bearing a methyl group at the appropriate position with propanal in the presence of a Lewis acid like InCl₃ could lead to the desired this compound scaffold. beilstein-journals.org The reaction conditions, particularly the choice of acid catalyst, can significantly influence the reaction pathway and the selectivity for the desired dihydropyran product over potential side products. nih.govbeilstein-journals.org

A variety of aldehydes can participate in this reaction, allowing for the introduction of diverse substituents at the 6-position of the dihydropyran ring. A study demonstrated the synthesis of 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives in good yields and with excellent stereoselectivity using BF₃·OEt₂ as a catalyst. researchgate.net

Ring-Closing Metathesis (RCM) in Dihydropyran Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide range of cyclic compounds, including dihydropyrans. rsc.org This reaction, typically catalyzed by ruthenium-based complexes such as the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene like ethene. koreascience.krkoreascience.kr

To synthesize a 3,6-dihydro-2H-pyran using RCM, an acyclic precursor containing two terminal double bonds, specifically an allyl homoallyl ether, is required. koreascience.kr The substitution pattern of the resulting dihydropyran is determined by the structure of the starting diene. For the synthesis of this compound, a diene precursor with an ethyl group on the carbon that will become C6 and a methyl group on the carbon that will become C4 would be necessary.

RCM is known for its high functional group tolerance and generally mild reaction conditions, making it a popular choice in natural product synthesis. rsc.orgkoreascience.kr The choice of catalyst can be crucial, with first- and second-generation Grubbs or Hoveyda-Grubbs catalysts being commonly employed. beilstein-journals.org In some cases, the presence of ethene can suppress side reactions and improve yields. beilstein-journals.org

| Catalyst | Substrate Type | Product | Ref |

| Grubbs 1st Gen | Prochiral 4-(allyloxy)hepta-1,6-diynes | 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans | beilstein-journals.org |

| Grubbs Catalyst | Allyl-O-homoallyl compounds | 2,6-disubstituted 3,6-dihydro-2H-pyrans | koreascience.kr |

Dehydrative Cyclizations of Allylic Diols

The dehydrative cyclization of diols provides another route to oxygen-containing heterocycles. In particular, the acid-catalyzed cyclodehydration of 1,4- or 1,5-diols can yield tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives, respectively. google.com While this method often leads to saturated rings, under certain conditions, elimination can occur to form dihydropyrans.

More recently, gold-catalyzed dehydrative cyclizations of monoallylic diols have been shown to be an efficient method for the formation of tetrahydropyrans from readily available substrates. researchgate.net This reaction proceeds under mild conditions with low catalyst loadings. The extension of this methodology to the synthesis of dihydropyrans would likely involve the use of a diol substrate that can undergo a subsequent elimination step. The stereochemistry of the starting diol can influence the stereochemical outcome of the cyclization.

Multicomponent Reaction (MCR) Approaches to Dihydropyran Skeletons

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. rsc.org MCRs are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them attractive for the synthesis of heterocyclic libraries. nih.gov

Several MCRs have been developed for the synthesis of pyran derivatives. nih.gov For example, a four-component reaction of arylamines, dimethyl acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones can lead to the formation of 3,4-dihydro-2H-pyrans. acs.org The reaction mechanism often involves a sequence of well-established reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov While a specific MCR for this compound is not explicitly detailed, the principles of MCRs suggest that a combination of appropriate starting materials, such as an aldehyde, a β-dicarbonyl compound, and a source of the ethyl and methyl groups, could potentially be developed.

Development of Novel Catalytic Systems for MCRs

The success of multicomponent reactions often hinges on the development of effective catalytic systems that can promote the desired sequence of reactions while minimizing side products. A wide range of catalysts, including both homogeneous and heterogeneous systems, have been explored for the synthesis of pyran and dihydropyran derivatives. nih.gov

Recent research has focused on the use of sustainable and reusable catalysts to improve the environmental footprint of these reactions. frontiersin.org Examples of such catalysts include:

Magnetic Nanoparticles: These catalysts, such as Fe₃O₄-based systems, offer easy separation and recyclability. nih.gov They have been successfully employed in the synthesis of various pyran scaffolds.

Ionic Liquids: These compounds can act as both solvents and catalysts, often enabling mild reaction conditions and high yields. nih.gov

Metal-Organic Frameworks (MOFs): The tunable porosity and active sites of MOFs make them promising catalysts for MCRs.

Indium Catalysts: Benign indium catalysts have been used in diastereoselective three-component reactions to produce highly substituted heterocyclic compounds. nih.gov

A novel Rh(I)/La(III) cocatalytic system was developed for a three-component reaction of vinylcyclopropanes, diazoesters, and diphenyl sulfoxide (B87167) to produce polysubstituted dihydropyrans. nih.gov The development of organocatalytic systems, such as those based on quinine-derived squaramides, has also enabled highly enantioselective MCRs for the synthesis of related heterocycles like tetrahydropyridines, showcasing the potential for asymmetric synthesis of dihydropyrans. acs.org

The choice of catalyst can dramatically influence the reaction's efficiency, selectivity, and scope. The ongoing development of new catalytic systems is therefore crucial for expanding the applicability of MCRs to a wider range of complex target molecules like this compound.

Substrate Scope and Reactivity Profiling in Dihydropyran-Focused MCRs

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like dihydropyrans in a single, atom-economical step. rsc.org The structure of the final dihydropyran product is dictated by the specific combination of substrates employed. The synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans, for example, is commonly achieved through a three-component reaction involving an aromatic aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound. rsc.org

The versatility of MCRs lies in their broad substrate scope, where varying the initial components leads to a diverse library of dihydropyran derivatives. rug.nlrsc.org The reactivity of each component is crucial; aldehydes serve as the electrophilic cornerstone, while activated methylene (B1212753) compounds (like malononitrile or ethyl acetoacetate) and 1,3-diketones act as nucleophilic partners. rsc.orgajchem-a.com This strategic combination facilitates a domino sequence of reactions, typically involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization to yield the dihydropyran ring. ajchem-a.com Exploring the scope of different aldehydes, amines, and other reactive starting materials allows for the synthesis of heterocycles functionalized at every position. researchgate.netnih.gov

Below is an interactive table summarizing the substrate scope in typical dihydropyran-focused MCRs.

| Aldehyde Component | Activated Methylene | 1,3-Dicarbonyl / Other | Resulting Dihydropyran Scaffold |

| Aromatic Aldehydes | Malononitrile | Ethyl Acetoacetate (B1235776) | Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate |

| Aromatic Aldehydes | Malononitrile | Dimedone | 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |

| α-Ketoamides | Amines, Aldehydes | β-Nitroalkenes | Dihydro-4-nitropyrroles (analogue) |

Asymmetric Synthesis of Enantiomerically Enriched 3,6-Dihydro-2H-pyrans

The synthesis of specific enantiomers of chiral molecules is a central goal in modern chemistry, particularly for pharmaceutical applications. researchgate.net Dihydropyrans often contain multiple stereocenters, making their enantioselective synthesis a significant challenge. Methodologies to achieve this include organocatalysis, transition-metal catalysis, and radical cyclizations, each offering a unique approach to controlling the stereochemical outcome. acs.orgnih.gov

Organocatalytic Methodologies (e.g., N-Heterocyclic Carbene (NHC) Catalysis)

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, with N-Heterocyclic Carbenes (NHCs) being particularly versatile catalysts. nih.govchalmers.se In the context of dihydropyran synthesis, NHCs catalyze formal cycloaddition reactions, such as [4+2] and [3+3] annulations, to produce highly functionalized and enantiomerically enriched dihydropyranones. nih.gov The catalytic cycle is initiated by the nucleophilic attack of the NHC on an aldehyde, forming a key reactive species known as the Breslow intermediate. acs.orgnih.gov This intermediate effectively inverts the normal reactivity of the aldehyde's carbonyl carbon, a concept known as "Umpolung". acs.org

This "active aldehyde" can then react with various partners. For instance, in a reaction with an enone, it can lead to the formation of a dihydropyranone ring with high stereocontrol. nih.gov The specific structure and chirality of the NHC catalyst are crucial for inducing high enantioselectivity in the final product. nih.gov Other organocatalysts, such as squaramide-based primary diamines, have also been successfully employed in asymmetric additions of 4-hydroxy-2H-pyran-2-ones to unsaturated ketones to produce chiral products like warfarin (B611796) analogues. rsc.org

The table below provides examples of NHC-catalyzed reactions for dihydropyran synthesis.

| Catalyst Type | Substrate 1 | Substrate 2 | Reaction Type | Enantiomeric Excess (ee) |

| Chiral Triazolium Salt (NHC) | Enal | Enone | [4+2] Cycloaddition | Up to 99% |

| Chiral Imidazolium Salt (NHC) | Ynal | Alcohol | α,β-Unsaturated Ester Formation | High |

| C2-Symmetric Squaramide | 4-hydroxy-2H-pyran-2-one | α,β-Unsaturated Ketone | Michael Addition | Up to 96% |

Transition Metal-Catalyzed Asymmetric Cyclizations (e.g., Gold(I), Palladium)

Transition metals, particularly soft Lewis acids like gold(I) and palladium, are highly effective catalysts for constructing heterocyclic systems through asymmetric cyclizations. catalyst-enabling-synthetic-chemistry.comrsc.org Gold(I) catalysts, for instance, are known to activate C-C triple bonds towards nucleophilic attack. researchgate.net This reactivity is exploited in the stereocontrolled synthesis of 2-hydroxy-3,6-dihydropyrans from propargyl vinyl ethers. researchgate.net In this process, the gold(I) catalyst activates the alkyne, facilitating an intramolecular cyclization that proceeds with excellent transfer of chirality from a chiral substrate to the pyran product. researchgate.net

Similarly, multi-catalytic systems involving both gold and palladium have been developed for relay processes, such as a cycloisomerization followed by an asymmetric [4+2] cycloaddition, to construct complex fused heterocyclic systems with high enantioselectivity. rsc.org These methods demonstrate the power of transition metals to orchestrate complex bond formations while precisely controlling the stereochemistry of multiple newly formed chiral centers.

| Catalyst | Substrate | Reaction Type | Key Feature |

| Gold(I) Complex (e.g., [(Ph3PAu)3O]BF4) | Propargyl vinyl ethers | Hydrative Cyclization | Excellent chirality transfer |

| Palladium / Chiral Phosphoric Acid | Ynamides and Carbonates | Cycloisomerisation / Asymmetric [4+2] Cycloaddition | One-pot multi-catalysis |

| Copper(II) / Bis(oxazoline) | α,β-Unsaturated Acyl Phosphonates | Hetero-Diels-Alder | High enantioselectivity (>90% ee) |

Radical Cyclization Strategies for Enantioselective Dihydropyran Formation

Radical reactions offer a powerful alternative for ring construction, and recent advances have focused on controlling their stereoselectivity. nih.gov Enantioselective radical cyclization is a challenging but promising strategy for accessing chiral heterocycles. dntb.gov.uacmu.edu The primary approach involves using a chiral catalyst, such as a chiral Lewis acid or a metalloradical complex, to influence the trajectory of the radical cyclization, thereby favoring the formation of one enantiomer over the other. dntb.gov.ua

Metalloradical catalysis (MRC), using complexes of metals like cobalt, has emerged as a promising strategy for controlling both enantioselectivity and diastereoselectivity in radical cascade reactions. nih.gov While many examples focus on five-membered rings, the underlying principles are applicable to the formation of six-membered rings like dihydropyrans. nih.gov Another strategy involves photocatalysis, where visible light can mediate oxidative cyclizations to form products such as dihydropyranols, with the solvent sometimes playing a key role in directing the reaction pathway. researchgate.net These methods are at the forefront of synthetic chemistry and hold significant potential for the asymmetric synthesis of complex cyclic molecules.

Sustainable and Green Chemical Approaches in Dihydropyran Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the design of synthetic routes. ijpsjournal.compurkh.com In the synthesis of dihydropyrans, this has led to the development of methodologies that utilize safer solvents, recyclable catalysts, and solvent-free reaction conditions. rsc.orgpurkh.com

Solvent-Free Conditions and Alternative Reaction Media

One of the most effective green chemistry strategies is to eliminate the use of volatile and often toxic organic solvents. libretexts.org The synthesis of dihydropyran derivatives has been successfully achieved under solvent-free conditions, often with gentle heating. ajchem-a.com For instance, a multi-component reaction of aldehydes, malononitrile, and ethyl acetoacetate can be performed neat at 50°C using a recyclable heterogeneous catalyst, leading to high yields in a short time with a simple work-up procedure. ajchem-a.com

When a solvent is necessary, greener alternatives to conventional organic solvents are preferred. libretexts.org Water, ionic liquids, and supercritical carbon dioxide are examples of alternative reaction media. rsc.orglibretexts.org Studies have shown that solvent-free conditions or the use of bio-based solvents can be viable alternatives to traditional organic solvents, often maintaining high conversion rates. nih.govrsc.org While enantioselectivity can sometimes be lower without a conventional solvent, the significant reduction in environmental impact makes these methods highly attractive. nih.gov Techniques like mechanochemical ball milling also provide a solvent-free alternative for promoting these reactions. researchgate.net

The table below compares a conventional versus a green approach for dihydropyran synthesis.

| Parameter | Conventional Method | Green/Solvent-Free Method |

| Solvent | Toluene, Ethanol, DMF | None or Water |

| Catalyst | Homogeneous base (e.g., piperidine) | Recyclable heterogeneous catalyst or organocatalyst |

| Energy Input | Reflux (High Temperature) | 50-110°C or mechanochemical energy |

| Reaction Time | Several hours | 5-20 minutes to a few hours |

| Work-up | Extraction, Chromatography | Simple filtration |

| Environmental Impact | Higher waste (E-factor) | Lower waste, reduced solvent emissions |

Design and Application of Recyclable Catalysts (e.g., Heterogeneous Catalysts)

The development of sustainable and economically viable synthetic routes for dihydropyrans, such as this compound, heavily relies on the use of recyclable catalysts. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture, minimizing product contamination and allowing for their reuse over multiple reaction cycles. semanticscholar.orgnih.gov This approach aligns with the principles of green chemistry by reducing waste and improving process efficiency. semanticscholar.orgroyalsocietypublishing.org

A variety of solid catalysts have been designed and successfully applied in the synthesis of pyran analogues. These materials often possess tunable textural properties, flexible acid-base characteristics, and high thermal stability. semanticscholar.orgnih.gov Notable examples include magnetic nanoparticles, metal-organic frameworks (MOFs), and supported acid catalysts.

Magnetic nanoparticles, for instance, those based on an iron oxide core (Fe₃O₄), can be functionalized with catalytically active groups. nih.gov These catalysts offer the significant advantage of being easily separable from the reaction medium using an external magnet. For example, Fe₃O₄ nanoparticles functionalized with sulfonic acid dendrimers have been utilized as a heterogeneous catalyst for pyran synthesis. nih.gov Similarly, core-shell magnetic nanoparticles have been developed where the catalytic species is encapsulated, providing stability and preventing leaching. semanticscholar.org

Metal-organic frameworks (MOFs) represent another class of highly effective heterogeneous catalysts. Their high surface area and well-defined porous structures allow for efficient interaction between the reactants and the active catalytic sites. Tantalum-based MOFs (Ta-MOFs) have been synthesized and used as recyclable catalysts for the preparation of 1,4-dihydropyran derivatives, demonstrating high catalytic capability, high recyclability, and shorter reaction times with high efficiency. nih.govfrontiersin.org

Below is a table summarizing the performance of various recyclable heterogeneous catalysts in the synthesis of dihydropyran analogues.

| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Recyclability (Cycles) | Reference |

|---|---|---|---|---|---|---|---|

| Fe₃O₄@Dendrimer-NH-(CH₂)₄-SO₃H | Not Specified | Not Specified | Not Specified | 5 min | 92 | Multiple | semanticscholar.org |

| Ta-MOF nanostructures | 4 mg | Water:Ethanol (1:1) | Room Temp. | 30 min | 59 | Multiple | nih.gov |

| CuFe₂O₄@starch | 0.03 g | Ethanol | Room Temp. | Appropriate | High | Multiple | royalsocietypublishing.org |

| ZnFe₂O₄/alginic acid | 5 mg | Not Specified | Room Temp. | 15 min | 83-95 | 5 | nih.gov |

Continuous Flow Processes for Scalable Dihydropyran Production

For the large-scale production of dihydropyrans, continuous flow processes offer significant advantages over traditional batch manufacturing. aurigeneservices.com Flow chemistry involves pumping reagents through a reactor where the reaction occurs, allowing for better control over reaction parameters, enhanced safety, and straightforward scalability. researchgate.netnih.gov The high surface-to-volume ratio in flow reactors facilitates superior heat and mass transfer, which is crucial for managing exothermic reactions and improving product selectivity. researchgate.net

The synthesis of dihydropyran rings often involves cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgnih.gov Continuous flow systems are particularly well-suited for such reactions, especially when dealing with unstable or highly reactive intermediates. By precisely controlling the residence time, temperature, and pressure, side reactions can be minimized, leading to higher yields and purities of the desired product. rsc.orgrsc.org

A common setup for scalable dihydropyran production involves a packed-bed reactor filled with a heterogeneous catalyst. rsc.org This configuration combines the benefits of continuous flow with the advantages of recyclable catalysts. For instance, zeolites have been used as catalysts in a continuous microreactor process for Diels-Alder reactions, demonstrating high conversion rates and selectivity. rsc.orgresearchgate.net The catalyst's lifetime and stability are critical factors in such processes, and studies have shown that these solid catalysts can maintain their activity over extended periods of operation. rsc.org

The key components of a typical continuous flow system include precision pumps for reactant delivery, a reactor (which can be a microreactor, packed-bed, or tube reactor), a heat exchanger for temperature control, and a back-pressure regulator to maintain the desired pressure. aurigeneservices.com The scalability of a flow process is often achieved by "numbering-up" (running multiple reactors in parallel) or by operating the system for longer durations, rather than by increasing the reactor volume, which would necessitate re-optimization of the reaction conditions. nih.gov

The table below presents exemplary parameters for a continuous flow process relevant to the synthesis of cyclic compounds like dihydropyrans.

| Reactor Type | Catalyst | Temperature (°C) | Pressure | Residence Time | Throughput/Productivity | Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|

| Microscale Packed Bed Reactor | Zeolite USY | Not Specified | High | Not Specified | 0.87 g/h | ≥95 | rsc.orgresearchgate.net |

Elucidation of Reaction Mechanisms in 3,6 Dihydro 2h Pyran Formation

Mechanistic Investigations of Cyclization Reactions Leading to the Dihydropyran Ring

The formation of the 3,6-dihydro-2H-pyran skeleton is primarily achieved through various cyclization strategies, with the hetero-Diels-Alder reaction and Prins-type cyclizations being the most prominent. Mechanistic studies have focused on understanding the intimate details of bond formation and the nature of the intermediates involved.

Concerted vs. Stepwise Pathways in Dihydropyranogenesis

The hetero-Diels-Alder reaction, a powerful tool for the construction of six-membered heterocycles, can proceed through either a concerted or a stepwise mechanism. In a concerted [4+2] cycloaddition, the new carbon-carbon and carbon-oxygen bonds are formed simultaneously, albeit not necessarily at the same rate. This pathway is often favored for reactions involving electron-rich dienes and electron-poor dienophiles.

Conversely, a stepwise mechanism involves the formation of a diradical or zwitterionic intermediate. nih.gov The reaction of an enyne-allene, for instance, has been studied and shown to proceed through a highly asynchronous transition state that is close to the concerted/stepwise boundary. nih.gov Computational studies on some dihydropyran syntheses have revealed that while a concerted transition state can be located, dynamic effects can lead to the formation of a diradical intermediate, indicating a stepwise character to the reaction. nih.gov The specific pathway for the formation of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran would be highly dependent on the specific reactants and reaction conditions employed.

Prins-type cyclizations, which involve the acid-catalyzed reaction of an alkene with a carbonyl compound, generally proceed through a stepwise mechanism. The reaction is initiated by the formation of an oxocarbenium ion, which then undergoes cyclization.

Characterization of Key Intermediates and Transition States

In stepwise pathways for dihydropyran formation, the characterization of intermediates and transition states is crucial for understanding the reaction course and stereochemical outcome. In Prins and related cyclizations, the key intermediate is a cyclic carbocation or an oxocarbenium ion. nih.govuva.es The stability and subsequent reactions of this intermediate dictate the final product distribution.

Computational studies have been instrumental in modeling transition states. For silyl-Prins cyclizations leading to disubstituted dihydropyrans, calculations have shown a chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric hindrance. uva.es This arrangement directly influences the stereochemistry of the final product. For the formation of a 4,6-disubstituted dihydropyran like this compound, the transition state geometry would be a critical determinant of the relative stereochemistry of the methyl and ethyl groups.

Role of Catalytic Activation in Dihydropyran Synthetic Pathways

Catalysis plays a pivotal role in promoting the cyclization reactions that lead to dihydropyrans, often enabling reactions to proceed under milder conditions and with higher selectivity. Lewis acids are commonly employed to activate the reactants.

In hetero-Diels-Alder reactions, Lewis acids such as aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄) can coordinate to the carbonyl group of the dienophile, lowering its LUMO energy and accelerating the reaction. google.com Similarly, in Prins-type cyclizations, both Brønsted and Lewis acids are used to generate the key oxocarbenium ion intermediate. nih.gov The choice of catalyst can significantly impact the reaction's efficiency and selectivity. For instance, in the synthesis of certain dihydropyran derivatives, ZrCl₄ supported on Arabic gum has been shown to be an effective and reusable catalyst. sid.irajchem-a.comajchem-a.com

The table below summarizes various catalysts used in the synthesis of dihydropyran derivatives and their general roles.

| Catalyst Type | Examples | Role in Reaction Mechanism |

| Lewis Acids | AlCl₃, SnCl₄, ZrCl₄, BF₃·OEt₂ | Activation of carbonyl compounds, lowering LUMO energy of dienophiles, promoting formation of oxocarbenium ions. |

| Brønsted Acids | p-Toluenesulfonic acid | Protonation of carbonyls to generate oxocarbenium ions. |

| Organocatalysts | Sucrose, L-proline | Can act as bifunctional catalysts, activating both nucleophile and electrophile. |

| Transition Metals | Copper(I) iodide, Palladium complexes | Can be involved in various C-C and C-O bond-forming steps, depending on the specific reaction. |

Analysis of Stereochemical Control and Induction Mechanisms

The stereochemical outcome of dihydropyran synthesis is a critical aspect, particularly when generating multiple stereocenters as in this compound. The relative and absolute stereochemistry is often dictated by the geometry of the transition state.

In many cyclization reactions leading to 4,6-disubstituted dihydropyrans, a chair-like transition state is invoked to explain the observed stereoselectivity. uva.es To minimize steric interactions, the substituents on the developing ring tend to occupy pseudo-equatorial positions. This preference often leads to the formation of the cis isomer as the major product in many 2,6-disubstituted systems. nih.govmdpi.com For a 4,6-disubstituted dihydropyran, the interplay of steric and electronic factors in the transition state would determine the favored diastereomer.

The stereochemistry of the starting materials also plays a crucial role. In reactions involving chiral substrates, the inherent chirality can direct the stereochemical outcome of the cyclization. Furthermore, the use of chiral catalysts can induce enantioselectivity in the formation of the dihydropyran ring.

Examination of Substituent Effects on Reaction Mechanisms and Selectivity

The nature and position of substituents on the reacting partners can profoundly influence the reaction mechanism, rate, and selectivity of dihydropyran formation. Alkyl groups, such as the methyl and ethyl groups in this compound, primarily exert their influence through steric and inductive effects.

The inductive effect of alkyl groups is electron-donating, which can affect the nucleophilicity and electrophilicity of the reactants. libretexts.org For example, an electron-donating group on a diene would raise its HOMO energy, potentially accelerating a hetero-Diels-Alder reaction.

Steric effects are particularly important in determining the stereochemical outcome. The size of the alkyl substituents at the 4- and 6-positions will influence the conformational preferences of the transition state. libretexts.org Larger substituents will have a stronger preference for equatorial positions in a chair-like transition state to avoid unfavorable steric interactions. This steric hindrance can also influence the regioselectivity of the reaction, directing the formation of one constitutional isomer over another.

A computational study on the thermal decomposition of substituted 3,6-dihydro-2H-pyrans indicated that methyl substituents at the 2, 4, and 6 positions decrease the activation free energy of the molecules, suggesting an electronic influence on the stability of the transition state. researchgate.net

Advanced Spectroscopic and Structural Characterization of 6 Ethyl 4 Methyl 3,6 Dihydro 2h Pyran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial arrangement can be constructed.

High-Resolution ¹H NMR and ¹³C NMR Analyses

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for structural assignment. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling). The ¹³C NMR spectrum, typically proton-decoupled, shows the number of unique carbon atoms.

For this compound, the specific chemical shifts and coupling constants are highly dependent on the relative stereochemistry at the C4 and C6 chiral centers (cis or trans isomers). The dihydropyran ring typically adopts a half-chair conformation. The protons' chemical shifts are influenced by their position (axial or equatorial), the presence of the double bond, and the electronegative oxygen atom.

¹H NMR Data Table (Predicted for a cis-isomer in CDCl₃) Note: Predicted values are based on analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (equatorial) | ~4.10 | ddd | J ≈ 12, 4, 2 |

| H-2 (axial) | ~3.65 | ddd | J ≈ 12, 10, 3 |

| H-3 (axial/equatorial) | ~2.05-2.20 | m | - |

| H-5 | ~5.40 | m | - |

| H-6 | ~3.80 | m | - |

| 4-CH₃ | ~1.05 | d | J ≈ 7 |

| -CH₂CH₃ (methylene) | ~1.50-1.65 | m | J ≈ 7.5 |

| -CH₂CH₃ (methyl) | ~0.95 | t | J ≈ 7.5 |

¹³C NMR Data Table (Predicted for a cis-isomer in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~68.0 |

| C-3 | ~35.0 |

| C-4 | ~30.0 |

| C-5 | ~125.0 |

| C-6 | ~75.0 |

| 4-CH₃ | ~21.0 |

| -CH₂CH₃ (methylene) | ~28.0 |

| -CH₂CH₃ (methyl) | ~10.0 |

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the compound's stereochemistry. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the H-6 proton and the methylene (B1212753) protons of the ethyl group. It would also reveal the coupling network from the H-2 protons through the H-3 protons to the methyl group at C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. github.io This allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the proton signal at ~5.40 ppm would show a cross-peak with the carbon signal at ~125.0 ppm, confirming their assignment as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com It is crucial for piecing together the molecular skeleton. For example, the protons of the 4-CH₃ group would show a correlation to C-3, C-4, and C-5, confirming the position of the methyl group. Similarly, the H-5 proton would show correlations to C-3, C-4, and C-6, linking the two sides of the dihydropyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.org This is the primary NMR method for determining stereochemistry. For example, in a cis-isomer where the methyl and ethyl groups are on the same face of the ring, a NOESY experiment would show a cross-peak between the H-6 proton and the protons of the 4-CH₃ group. The absence of this correlation would suggest a trans-isomer.

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the cyclic ether (C-O-C), the carbon-carbon double bond (C=C), and the sp³ and sp² hybridized C-H bonds.

C-H Stretching: The spectrum would show distinct peaks for C(sp²)-H stretching (from the C=C bond) typically above 3000 cm⁻¹, and multiple peaks for C(sp³)-H stretching (from the methyl and ethyl groups and saturated ring carbons) just below 3000 cm⁻¹.

C=C Stretching: A characteristic peak for the carbon-carbon double bond within the dihydro-pyran ring is expected in the range of 1650-1690 cm⁻¹. This peak might be weak in the IR spectrum but stronger in the Raman spectrum.

C-O-C Stretching: The ether linkage produces strong, characteristic C-O stretching bands. For a cyclic ether like this, a strong asymmetric stretching vibration is typically observed around 1240 cm⁻¹ and another strong band for the C-O-C asymmetric stretch is expected near 1080-1150 cm⁻¹.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| C(sp²)-H Stretch | 3020-3080 | Medium |

| C(sp³)-H Stretch | 2850-2970 | Strong |

| C=C Stretch | 1650-1690 | Variable (IR), Strong (Raman) |

| C-O-C Asymmetric Stretch | 1230-1260 | Strong |

| C-O-C Asymmetric Stretch | 1080-1150 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

The molecular formula for this compound is C₈H₁₄O. wikipedia.org High-resolution mass spectrometry (HRMS) would be used to confirm this formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

Molecular Ion: The expected nominal mass is 126 g/mol . HRMS would detect the molecular ion at an m/z value corresponding to the exact mass of C₈H₁₄O (126.1045 u).

Fragmentation Patterns: Under electron ionization (EI), the molecular ion would undergo fragmentation. A common pathway for dihydropyrans is a retro-Diels-Alder reaction, which would cleave the ring. Other likely fragmentation events include the loss of the ethyl group (loss of 29 Da, C₂H₅) to give a fragment at m/z 97, or loss of a methyl group (loss of 15 Da, CH₃) to give a fragment at m/z 111. Cleavage alpha to the ether oxygen is also a common pathway.

X-ray Crystallography for Determination of Absolute Configuration and Solid-State Conformation

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound or a derivative can be grown, this method can provide unambiguous proof of its molecular structure. nih.gov

This analysis yields precise data on:

Bond Lengths and Angles: Providing an exact geometric description of the molecule.

Solid-State Conformation: Revealing the precise half-chair conformation of the dihydropyran ring and the orientations of the substituents in the crystal lattice.

Absolute Configuration: For a chiral compound, analysis of a derivative containing a heavy atom allows for the unambiguous determination of the absolute stereochemistry (R/S configuration) at the C4 and C6 chiral centers. This provides the ultimate confirmation of the stereochemical assignments suggested by NOESY NMR.

Computational and Theoretical Chemical Investigations of 3,6 Dihydro 2h Pyran Systems

Density Functional Theory (DFT) Studies on Molecular and Electronic Structuremdpi.combeilstein-journals.orgnih.govsemanticscholar.orgnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. nih.govresearchgate.netmaterialsciencejournal.orgdntb.gov.ua By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various electronic properties. semanticscholar.orgscifiniti.com For 3,6-dihydro-2H-pyran systems, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G**, are employed to optimize molecular structures and analyze the distribution of electrons. nih.govsemanticscholar.orgnih.govscifiniti.com

These studies reveal key structural parameters, including bond lengths and angles, which are fundamental to understanding the molecule's stability and conformation. materialsciencejournal.orgscifiniti.com For instance, DFT can elucidate how substituents, such as the ethyl and methyl groups in 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran, influence the geometry of the pyran ring. mdpi.com The theory also allows for the calculation of properties like dipole moments and molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions of the molecule, crucial for predicting sites of nucleophilic and electrophilic attack. materialsciencejournal.orgdntb.gov.uamaterialsciencejournal.org

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmaterialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. materialsciencejournal.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.govscielo.org.mx These descriptors provide a framework for understanding the intrinsic properties of molecules like this compound. researchgate.net

Table 1: Key Global Reactivity Descriptors Derived from FMO Energies This table is illustrative and based on general principles of DFT calculations on related heterocyclic systems. Specific values for this compound would require a dedicated computational study.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. scifiniti.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. scifiniti.comscielo.org.mx |

DFT is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. mdpi.commdpi.com For reactions involving 3,6-dihydro-2H-pyran systems, such as thermal decomposition or cyclization reactions, DFT calculations can determine the reaction pathway and the associated energy barriers (activation energies). mdpi.commdpi.com

A computational study on the thermal decomposition of related compounds like 4-methyl-3,6-dihydro-2H-pyran revealed a concerted mechanism involving a six-membered cyclic transition state. mdpi.comresearchgate.net The calculations, performed at the PBE0/6-311+G(d,p) level of theory, showed how methyl substituents on the pyran ring affect the activation free energy. mdpi.com The presence of methyl groups was found to decrease the activation energy, thereby favoring the decomposition process. mdpi.com Computational studies can also provide insight into the stereoselectivity of reactions by comparing the energy barriers of different pathways leading to different stereoisomers. mdpi.com

Table 2: Calculated Activation Parameters for Thermal Decomposition of Dihydropyran Derivatives Data extracted from a computational study on related compounds, illustrating the type of information obtainable for this compound. mdpi.com

| Compound | Activation Energy (Ea) (kJ·mol⁻¹) | Activation Free Energy (ΔG≠) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | 200.7 | 185.7 |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 205.8 | 184.2 |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 191.0 | 182.2 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behaviornih.gov

MD simulations, which solve Newton's equations of motion for the atoms in the system, can map the conformational landscape of this compound. nih.gov By simulating the molecule's movement over nanoseconds or longer, these studies can identify the most stable conformations and the pathways for transitioning between them. semanticscholar.org This information is critical for understanding how the molecule interacts with other molecules, such as receptors or enzymes, as its biological activity is often dependent on its three-dimensional shape.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate a molecule's chemical structure with its reactivity or other physicochemical properties. nih.govchemrxiv.orgchemrxiv.orgnih.gov These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression techniques to find a mathematical equation that relates these descriptors to an experimentally measured property, such as reaction rate or chromatographic retention time. nih.govnih.gov

For a class of compounds like 3,6-dihydro-2H-pyran derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction. researchgate.net The molecular descriptors used in such a model could be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment) or from the 2D/3D structure of the molecule (e.g., topological indices, steric parameters). chemrxiv.org By establishing a reliable QSRR model, the reactivity of new, unsynthesized derivatives like this compound could be predicted, accelerating the design and discovery of molecules with desired properties. chemrxiv.orgnih.gov

Synthetic Utility and Chemical Transformations of the 6 Ethyl 4 Methyl 3,6 Dihydro 2h Pyran Core

Diversification and Functionalization Strategies for Dihydropyran Derivatives

The chemical reactivity of the dihydropyran ring allows for a wide range of functionalization strategies, enabling the synthesis of diverse derivatives. The double bond within the 3,6-dihydro-2H-pyran system is a key site for introducing new functional groups.

Oxygen-containing functional groups such as hydroxyl, carboxyl, and epoxy groups can be introduced into the dihydropyran ring through various oxidative transformations. researchgate.net These functional groups can enhance the hydrophilicity and reactivity of the molecule. researchgate.net Common reactions include epoxidation of the double bond, dihydroxylation to form diols, and oxidative cleavage. The introduction of these groups often serves as a handle for further synthetic manipulations. nih.gov For instance, a hydroxyl group can be further oxidized to a ketone, or used as a nucleophile in substitution or addition reactions. masterorganicchemistry.com

Table 1: Selected Reactions for Introducing Oxygen-Based Functional Groups

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Epoxidation | m-CPBA, H₂O₂ | Epoxide |

| Dihydroxylation | OsO₄, KMnO₄ | Diol |

| Ozonolysis | O₃, then reductive or oxidative workup | Carbonyls (Aldehydes/Ketones), Carboxylic Acids |

Carbon-based functional groups can be introduced to expand the carbon skeleton of dihydropyran derivatives. These reactions are crucial for building molecular complexity. libretexts.org Methods for forming carbon-carbon bonds include Heck coupling reactions, which can introduce aryl or vinyl groups. acs.org Additionally, the double bond can be functionalized through reactions like cyclopropanation or by serving as a nucleophile in reactions with electrophilic carbon sources. The carbonyl group, often present in dihydropyran precursors or derivatives, is another key site for introducing carbon substituents via Grignard or Wittig reactions. libretexts.orgkhanacademy.org

Nitrogen-containing functional groups, such as amines and amides, are prevalent in biologically active molecules and can be introduced into the dihydropyran framework. youtube.comyoutube.com Amines, which are characterized by nitrogen atoms with single bonds to hydrogen and carbon, can be classified as primary, secondary, or tertiary. youtube.com One common strategy involves the aminohydroxylation of the double bond, which simultaneously installs both an amino and a hydroxyl group. Alternatively, the double bond can be converted to an epoxide, which can then be opened by a nitrogen nucleophile. libretexts.org Amide functionalities are often incorporated by coupling a carboxylic acid derivative of the dihydropyran with an amine. masterorganicchemistry.com

Stereoselective and Regioselective Transformations of Dihydropyran Moieties

Controlling stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules containing the dihydropyran core. nih.gov Many synthetic strategies focus on achieving high levels of control over the spatial arrangement of atoms and the specific site of reaction.

For instance, diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans can be achieved through silyl-Prins cyclization. mdpi.com Similarly, 2,6-trans-disubstituted 5,6-dihydropyrans can be synthesized from (Z)-1,5-syn-endiols using dehydrating agents like phosphonium salts. nih.govnih.gov The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For example, lowering the reaction temperature in certain cyclodehydration reactions has been shown to increase enantioselectivity. nih.gov

Ring-expansion of monocyclopropanated furans offers a stereoselective, metal-free method to produce highly functionalized dihydro-2H-pyran derivatives. nih.gov This method proceeds through a cyclopropylcarbinyl cation rearrangement and allows for the selective cleavage of an unactivated endocyclic cyclopropane C-C bond. nih.gov

Table 2: Examples of Stereoselective and Regioselective Reactions

| Reaction | Key Feature | Outcome |

|---|---|---|

| Silyl-Prins Cyclization | Lewis acid-catalyzed | Diastereoselective formation of cis-2,6-disubstituted dihydropyrans mdpi.com |

| Cyclodehydration of (Z)-1,5-syn-endiols | Use of phosphonium salts | Synthesis of 2,6-trans-disubstituted 5,6-dihydropyrans nih.govnih.gov |

| Heck Redox-Relay | Palladium-catalyzed oxidative reaction | Stereoselective synthesis of 2,6-trans-tetrahydropyrans from dihydropyranyl alcohols acs.org |

Application of 3,6-Dihydro-2H-pyrans as Key Intermediates in Complex Organic Synthesis

The 3,6-dihydro-2H-pyran scaffold is a versatile building block in the synthesis of complex organic molecules, particularly natural products. nih.govrsc.org Its utility stems from the ability to undergo a variety of chemical transformations that allow for the construction of more elaborate structures. Ring-closing metathesis (RCM) is a prominent strategy for forming the dihydropyran ring, which is then further elaborated. rsc.org

The 2,6-disubstituted dihydropyran motif is a common structural element in many biologically active natural products. nih.gov For example, the C22–C27 fragment of fijianolides, a class of marine natural products, has been synthesized using (2S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde as a key precursor. researchgate.net This intermediate is derived from transformations involving cyclopropanol intermediates. researchgate.net

Furthermore, the synthesis of a trans-isomer of the natural product centrolobine has been accomplished using a Heck redox-relay strategy starting from an enantiopure dihydropyranyl alcohol. acs.org The dihydropyran ring has also been utilized in the synthesis of subunits of laulimalide, a potent microtubule-stabilizing agent. researchgate.net These examples underscore the strategic importance of the 3,6-dihydro-2H-pyran core in accessing complex and biologically relevant molecules.

Building Blocks for Polyketide Scaffolds

The structural motif of 6-ethyl-4-methyl-3,6-dihydro-2H-pyran is analogous to subunits found in a number of polyketide natural products. Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities. researchgate.net The biosynthesis of these molecules often involves the iterative condensation of simple carboxylic acid derivatives, followed by cyclization and functional group manipulations, which can lead to the formation of pyran and dihydropyran rings. nih.gov

For instance, the synthesis of certain fungal metabolites has utilized chiral intermediates that lead to the formation of pyranone (δ-lactone) rings, which are structurally related to dihydropyrans. mdpi.com Moreover, a novel type III polyketide synthase has been identified that produces alkyldihydropyrones, further establishing a direct biosynthetic link between dihydropyran scaffolds and polyketide pathways. nih.gov

The this compound molecule, with its defined stereocenter and functional handles, can be envisioned as a valuable chiral building block for the stereoselective synthesis of polyketide fragments. The ethyl group at the 6-position and the methyl group at the 4-position mimic the substitution patterns often found in natural polyketides.

Table 1: Potential Transformations of this compound for Polyketide Synthesis

| Transformation | Reagents and Conditions | Resulting Polyketide-like Fragment |

| Oxidative Cleavage of the Double Bond | Ozonolysis (O₃), followed by reductive or oxidative work-up | Acyclic chain with multiple stereocenters |

| Epoxidation and Ring Opening | m-CPBA, followed by nucleophilic attack | Functionalized tetrahydropyran (B127337) or acyclic fragment |

| Hydroboration-Oxidation | BH₃·THF, followed by H₂O₂, NaOH | Hydroxylated tetrahydropyran |

| Diels-Alder Reaction | Dienophile, heat or Lewis acid catalysis | Fused polycyclic systems |

These transformations would allow for the elaboration of the dihydropyran core into more complex structures that are characteristic of polyketide natural products.

Development of Novel Reagents and Catalysts Utilizing the Dihydropyran Scaffold

The dihydropyran scaffold, while primarily recognized as a synthetic intermediate, also possesses the potential for incorporation into novel reagents and catalysts. The development of catalysts based on organic scaffolds has gained significant attention, with a focus on creating efficient and selective catalytic systems.

While there are no specific reports on the use of this compound as a catalyst scaffold, the broader class of dihydropyran derivatives has been implicated in catalytic processes. For example, metal-organic frameworks (MOFs) incorporating pyran-like structures have been developed and utilized as reusable catalysts for the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org These materials leverage the structural features of the heterocyclic ring to facilitate chemical reactions.

Furthermore, organocatalysis has emerged as a powerful tool in organic synthesis, and heterocyclic scaffolds are often at the core of these catalysts. mdpi.com The chiral nature of this compound makes it a candidate for development into a chiral ligand or organocatalyst. By introducing appropriate functional groups onto the dihydropyran ring, it could be used to coordinate with metal centers or to activate substrates through non-covalent interactions.

Table 2: Potential Catalyst and Reagent Designs Based on the Dihydropyran Scaffold

| Catalyst/Reagent Type | Proposed Modification of the Dihydropyran Scaffold | Potential Application |

| Chiral Ligand for Asymmetric Catalysis | Introduction of phosphine or amine functionalities | Transition metal-catalyzed asymmetric reactions |

| Chiral Organocatalyst | Functionalization with thiourea or amino groups | Asymmetric Michael additions or aldol reactions |

| Chiral Derivatizing Agent | Conversion to an acid chloride or isocyanate | Determination of enantiomeric excess of alcohols or amines |

The development of such reagents and catalysts would expand the utility of the this compound core beyond its role as a passive building block, transforming it into an active participant in chemical transformations. The synthesis and evaluation of these potential applications remain a promising area for future research.

Future Directions and Emerging Research Trends in 3,6 Dihydro 2h Pyran Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Key Applications of AI/ML:

Reaction Optimization: Predicting conditions to maximize yield and selectivity.

Retrosynthesis: Proposing novel and efficient synthetic pathways.

Catalyst Discovery: Identifying new catalytic systems for dihydropyran formation.

Advanced Catalyst Design for Enhanced Selectivity, Efficiency, and Sustainability

The hetero-Diels-Alder reaction, a primary method for synthesizing dihydropyrans, often relies on catalysis to control stereochemistry and reaction rates. illinois.eduorganic-chemistry.org Future research will focus on developing highly advanced catalysts that are not only more efficient and selective but also more sustainable. This includes the design of catalysts based on earth-abundant metals, as well as organocatalysts, which avoid the use of toxic or expensive metals. mdpi.commdpi.com

For the synthesis of 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran, chiral catalysts will be crucial for controlling the stereocenters at positions 2 and 6. Advanced catalyst design, aided by computational modeling, will enable the creation of catalysts with precisely tailored active sites to achieve high levels of enantioselectivity. nih.govmagtech.com.cn Moreover, the development of recyclable catalysts and the use of environmentally friendly solvents are central to the growing emphasis on green chemistry. mdpi.com

Exploration of Unconventional Reactivity Patterns and Transformation Pathways

Moving beyond traditional cycloaddition reactions, researchers are exploring novel ways to construct the dihydropyran ring. This includes investigating unconventional reactivity patterns and developing new multicomponent reactions that can build molecular complexity in a single step. researchgate.net For instance, domino or cascade reactions, where multiple bond-forming events occur sequentially in one pot, offer a highly efficient route to functionalized dihydropyrans. rsc.org

The application of techniques like photoredox catalysis or electrosynthesis could also open up new avenues for the synthesis of this compound, allowing for transformations that are not accessible through traditional thermal methods. These approaches can offer unique selectivity and functional group tolerance, expanding the synthetic chemist's toolbox.

Development of Highly Efficient and Scalable Synthetic Methodologies

A significant challenge in organic synthesis is the translation of a laboratory-scale reaction to an industrial process. Future research will emphasize the development of synthetic methodologies for dihydropyrans that are not only efficient in the lab but also scalable, safe, and cost-effective for large-scale production. rsc.orgnih.gov This involves designing robust reactions that are less sensitive to impurities and can be run under practical conditions.

Flow chemistry, where reactants are continuously pumped through a reactor, is a promising technology for scaling up the synthesis of compounds like this compound. This approach offers better control over reaction parameters, improved safety, and the potential for automated synthesis, making it an attractive alternative to traditional batch processing.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Computational Science

The synergy between experimental and computational chemistry is becoming increasingly vital. fau.eu Density Functional Theory (DFT) and other computational methods can provide deep mechanistic insights into how reactions proceed, helping chemists to understand the factors that control selectivity and reactivity. mdpi.com This knowledge is invaluable for rationally designing better experiments and catalysts. patonlab.com

For the synthesis of this compound, computational studies can be used to model the transition states of the hetero-Diels-Alder reaction, predict the most likely stereochemical outcome with different catalysts, and even screen potential reactants and catalysts before they are tested in the lab. This interdisciplinary approach, combining the predictive power of computational science with the practical skills of synthetic chemistry, will be a hallmark of future research in this field. fau.eu

Q & A

Q. What are the common synthetic routes for 6-Ethyl-4-methyl-3,6-dihydro-2H-pyran, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Synthesis typically involves cyclization or functionalization of pre-existing dihydropyran scaffolds. For example, ethyl esters of related dihydropyrans are synthesized via acid-catalyzed cyclization of substituted enol ethers or through Hg(II)-mediated hydration of alkynyl intermediates (e.g., using HgSO₄ in H₂SO₄) . Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.

- Catalyst Screening : Transition metals (e.g., Pd or Hg salts) enhance regioselectivity.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions.

- Design of Experiments (DOE) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .

Q. How should researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl and methyl groups). For example, methyl protons appear as singlets (~δ 1.2–1.5 ppm), while diastereotopic protons on the dihydropyran ring split into multiplets .

- Infrared (IR) Spectroscopy : Key peaks include C=O stretches (~1690 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and confirms ring conformation. Crystal structures of analogous compounds (e.g., ethyl 6-amino-4H-pyran derivatives) reveal chair or boat conformations depending on substituents .

Q. What experimental safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., HgSO₄) .

- Waste Management : Segregate hazardous waste (e.g., heavy metal residues) and neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in complex organic reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-rich dihydropyran rings favor electrophilic attacks at the α-position .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., THF vs. DCM).

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose feasible routes by comparing analogous compounds (e.g., tert-butyl-silyl ether derivatives) .

Q. What methodologies resolve contradictions between theoretical predictions and experimental data in the stereochemical outcomes of reactions involving this compound?

Methodological Answer:

- Cross-Validation : Compare computational results (e.g., predicted transition states) with experimental stereoselectivity data from chiral HPLC or circular dichroism (CD).

- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹³C) to track reaction intermediates. For example, deuterium substitution at the 6-position can clarify ring-opening pathways .

- Error Analysis in DFT : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to improve accuracy in steric/electronic predictions .

Q. What advanced kinetic and thermodynamic analyses are required to elucidate the reaction mechanisms of this compound under varying catalytic conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Measure rate changes with deuterated substrates to identify rate-determining steps.

- Eyring Plot Analysis : Determine activation parameters (ΔH‡, ΔS‡) via variable-temperature NMR or stopped-flow spectroscopy.

- Catalyst Turnover Frequency (TOF) : Quantify efficiency of metal catalysts (e.g., Pd or Ru complexes) in hydrogenation or cycloaddition reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.